

H-Asp(Obzl)-OtBu.HCI: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	H-Asp(Obzl)-OtBu.HCl	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of **H-Asp(Obzl)-OtBu.HCI**, a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

H-Asp(Obzl)-OtBu.HCI, also known as L-Aspartic acid β -benzyl ester α -tert-butyl ester hydrochloride, is a protected amino acid derivative essential for the stepwise synthesis of peptides.[1] The strategic placement of the benzyl (Bzl) and tert-butyl (tBu) protecting groups on the side chain and C-terminus, respectively, allows for controlled and site-specific peptide bond formation. This dual protection scheme is fundamental to preventing unwanted side reactions during the elaboration of complex peptide chains.[1][2]

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in synthetic workflows.[1] It is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in pharmaceutical and biotechnological research.[1]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **H-Asp(Obzl)-OtBu.HCI**. These parameters are crucial for experimental design, including solvent



selection, reaction stoichiometry, and purification protocols.

Property	Value	Source(
Molecular Formula	C15H22CINO4	
Molecular Weight	315.79 g/mol	•
CAS Number	52615-97-1	
Appearance	White to off-white solid powder	
Melting Point	109 - 119 °C	
Optical Rotation	$[\alpha]D^{20} = +19 \pm 3^{\circ} \text{ (c=2 in MeOH)}$	
Purity	≥ 98%	•

Solubility and Storage

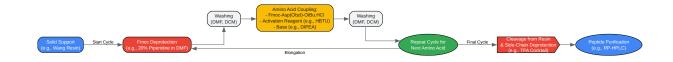
Proper handling and storage are paramount to maintaining the integrity of **H-Asp(Obzl)-OtBu.HCI**. The following table provides guidance on solubility and recommended storage conditions.



Parameter	Details	Source(s)
Solubility	DMSO: 100 mg/mL (316.67 mM)	
Note: Ultrasonic agitation may be required. Hygroscopic nature of DMSO can impact solubility.		
Storage (Solid)	4°C, sealed storage, away from moisture.	
Storage (In Solution)	-80°C for up to 6 months; -20°C for up to 1 month.	-
Note: Aliquoting is recommended to avoid repeated freeze-thaw cycles.		_

Role in Peptide Synthesis

H-Asp(Obzl)-OtBu.HCI is primarily employed as a monomeric unit in solid-phase peptide synthesis (SPPS), most commonly within the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. The workflow below illustrates the logical steps of incorporating an amino acid like **H-Asp(Obzl)-OtBu.HCI** into a growing peptide chain attached to a solid support.



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Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).



Experimental Protocol: Incorporation of H-Asp(Obzl)-OtBu.HCl in Fmoc-SPPS

The following is a representative protocol for the coupling of **H-Asp(Obzl)-OtBu.HCI** onto a solid-supported peptide chain with a free N-terminal amine. This protocol is based on standard Fmoc-SPPS chemistry.

Materials:

- H-Asp(Obzl)-OtBu.HCl
- Fmoc-protected peptide-resin (with a free N-terminal amine)
- N,N'-Diisopropylethylamine (DIPEA)
- Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or a similar coupling reagent
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) piperidine in DMF

Procedure:

- Resin Swelling: The peptide-resin is initially swelled in DMF for 30-60 minutes in a suitable reaction vessel.
- Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, it is deprotected by treating with 20% piperidine in DMF (2 x 10 minutes).
- Washing: The resin is thoroughly washed with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for coupling.
- Activation of H-Asp(Obzl)-OtBu.HCl:



- In a separate vessel, dissolve H-Asp(Obzl)-OtBu.HCl (3-5 equivalents relative to the resin loading) and HBTU (or equivalent coupling reagent, 3-5 equivalents) in a minimal amount of DMF.
- Add DIPEA (6-10 equivalents) to the solution. The presence of the hydrochloride in H-Asp(Obzl)-OtBu.HCl necessitates the use of an additional equivalent of base to neutralize the salt and another for the activation reaction.
- Allow the mixture to pre-activate for 2-5 minutes.
- Coupling Reaction:
 - The activated amino acid solution is added to the washed and deprotected peptide-resin.
 - The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
 - The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Upon completion of the coupling, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Cycle Repetition: The resulting Fmoc-Asp(Obzl)-peptidyl-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the target peptide sequence.

Note on Aspartimide Formation: A known side reaction when using protected aspartic acid derivatives is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser motifs. This can be minimized by using optimized coupling reagents, adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution, or employing alternative side-chain protecting groups for particularly sensitive sequences.

Conclusion

H-Asp(Obzl)-OtBu.HCI is a versatile and indispensable reagent for the synthesis of complex peptides. Its well-defined chemical properties and established role in SPPS make it a reliable choice for researchers in academia and industry. A thorough understanding of its



characteristics and the nuances of its application, particularly with regard to potential side reactions, is crucial for the successful synthesis of high-purity target peptides for therapeutic and research applications.

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References

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